Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate
CAS No.:
Cat. No.: VC18332138
Molecular Formula: C12H13F3O3
Molecular Weight: 262.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13F3O3 |
|---|---|
| Molecular Weight | 262.22 g/mol |
| IUPAC Name | ethyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoate |
| Standard InChI | InChI=1S/C12H13F3O3/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-6,10,16H,2,7H2,1H3 |
| Standard InChI Key | DTTGERNFBCZQPI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)O |
Introduction
Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate is an organic compound characterized by its unique trifluoromethyl substitution on the phenyl ring. This compound has a molecular weight of approximately 260.21 g/mol and is notable for its potential applications in medicinal chemistry and material science. The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of compounds, making them attractive candidates for drug development and other chemical applications.
Synthesis Methods
The synthesis of ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate typically involves several steps, which may vary based on specific laboratory conditions and desired yields. Common methods include the esterification of the corresponding carboxylic acid with ethanol, often catalyzed by strong acids such as sulfuric acid under reflux conditions.
Potential Applications
Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate has potential applications in various fields:
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Medicinal Chemistry: The compound's unique structure makes it a valuable scaffold for drug design, particularly in developing compounds with enhanced lipophilicity and metabolic stability.
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Material Science: The trifluoromethyl group can impart specific physical properties to materials, making them suitable for various industrial applications.
Biological Effects and Research Findings
| Compound | Biological Activity |
|---|---|
| Similar Trifluoromethyl Compounds | Modulation of enzyme activities, interaction with biological targets |
Comparison with Similar Compounds
Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate is distinct from other compounds due to its specific trifluoromethyl substitution on the phenyl ring. For comparison, ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate has a trifluorophenyl group, which enhances its biological activity and stability in agrochemical applications.
| Compound | Unique Features |
|---|---|
| Ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate | Trifluorophenyl group enhances biological activity and stability |
| Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate | Trifluoromethyl group enhances lipophilicity and metabolic stability |
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